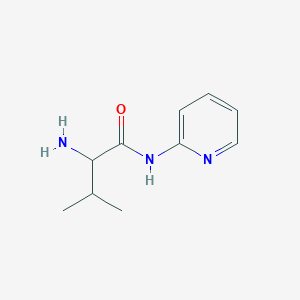

2-amino-3-methyl-N-(pyridin-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-3-methyl-N-(pyridin-2-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-(pyridin-2-yl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate bromoketone under mild and metal-free conditions. The reaction is typically carried out in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents would be optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-(pyridin-2-yl)butanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The amino and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or TBHP can be used for oxidation reactions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-3-methyl-N-(pyridin-2-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-3-methyl-N-(pyridin-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino and pyridinyl groups play a crucial role in binding to target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-amino-3-methyl-N-(pyridin-2-yl)butanamide can be compared with other similar compounds, such as:

N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and amide functionality, but differ in the rest of the molecular structure.

3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridinyl group but have a different core structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-3-methyl-N-(pyridin-2-yl)butanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an amine group, a pyridine ring, and a butanamide chain, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological responses. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It can bind to specific receptors, influencing signaling pathways that regulate physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown promising inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.83 |

| Candida albicans | 0.83 |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria and fungi.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) revealed that while this compound shows antimicrobial activity, it also possesses a favorable toxicity profile:

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | >100 |

| BALB/c 3T3 | >100 |

The high IC50 values suggest that the compound is relatively non-toxic to normal cells at effective antimicrobial concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the pyridine ring or the butanamide chain can lead to variations in potency and selectivity against specific targets. For example:

- Pyridine Substituents : Altering the position or nature of substituents on the pyridine ring can enhance binding affinity to target enzymes.

- Alkyl Chain Variations : Changes in the length or branching of the butanamide chain may influence lipophilicity and cellular uptake.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of this compound against clinical strains of bacteria. The results demonstrated significant inhibition against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- In Silico Docking Studies : Computational studies have been conducted to predict the binding interactions between this compound and target proteins such as DNA gyrase and MurD. These studies indicated strong binding affinities supported by hydrogen bonding interactions, which correlate with observed biological activities .

Properties

IUPAC Name |

2-amino-3-methyl-N-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECHQMMXVZMHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.